molecular formula C13H17FN2O5S B2517321 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine CAS No. 2418678-28-9

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine

Cat. No. B2517321
CAS RN: 2418678-28-9
M. Wt: 332.35
InChI Key: JFDIMJFEAGAXBG-UHFFFAOYSA-N
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Description

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival, proliferation, and migration. 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in inhibition of B-cell receptor signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibition of BTK and downstream signaling pathways, this compound has been shown to inhibit the production of cytokines and chemokines that promote inflammation and tumor growth. This compound has also been shown to inhibit the activation of other kinases that are involved in B-cell malignancies, including AKT and ERK.

Advantages and Limitations for Lab Experiments

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has several advantages for laboratory experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to be effective in preclinical models of B-cell malignancies, and is currently being evaluated in clinical trials. However, there are some limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may have limited availability and may be expensive to produce. In addition, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. This compound may also have potential for the treatment of other diseases that involve BTK, such as rheumatoid arthritis and autoimmune disorders. Further studies are needed to determine the optimal dosing and scheduling of this compound in clinical trials, and to identify biomarkers that can predict response to therapy. Finally, the long-term safety and efficacy of this compound in humans needs to be established.
Conclusion
This compound, or this compound, is a promising inhibitor of BTK that has shown potent and selective activity in preclinical models of B-cell malignancies. Its mechanism of action involves inhibition of B-cell receptor signaling and induction of apoptosis. This compound has several advantages for laboratory experiments, but also has limitations that need to be considered. Future research directions include the development of combination therapies, identification of biomarkers, and evaluation of long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine involves several steps, starting from commercially available starting materials. The key intermediate is 5-fluorosulfonyloxypyridine-3-carboxylic acid, which is converted to the corresponding acid chloride and then reacted with 3-ethyl-3-methylmorpholine to yield this compound. The synthesis route has been optimized to improve yield and purity, and the final product has been characterized by various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent and selective inhibition of BTK and inhibition of downstream signaling pathways. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in CLL and MCL cells, and inhibits proliferation and migration of DLBCL cells. In vivo studies have shown that this compound suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.

properties

IUPAC Name

3-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-3-13(2)9-20-5-4-16(13)12(17)10-6-11(8-15-7-10)21-22(14,18)19/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDIMJFEAGAXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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